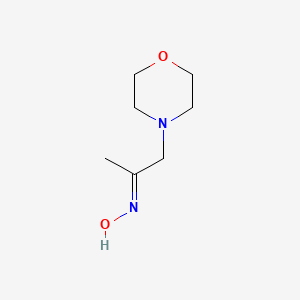
(2E)-1-Morpholin-4-ylacetone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-Morpholin-4-ylacetone oxime (MAO) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAO is a versatile molecule that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
Research has delved into the synthesis of novel compounds containing the morpholine moiety due to its significant antifungal properties. For instance, Zhou et al. (2013) synthesized a series of compounds showing excellent antifungal activity against pathogens like Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia, surpassing the effectiveness of the control fungicide carbendazim (Zhou, Li, Zhang, & Jiang, 2013). Similarly, Qu et al. (2015) developed benzimidazol-2-ylcyanoketone oxime ethers containing the morpholine moiety, some of which displayed higher antifungal activity compared to carbendazim (Qu, Li, Xing, & Jiang, 2015).
Structural Studies and Pharmaceutical Applications
Morpholine derivatives have been studied for their structural characteristics and pharmaceutical relevance. Dinçer et al. (2005) examined two oxime derivatives including the morpholine groups, detailing their crystalline structures and potential in forming supramolecular structures through interactions (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005). Moreover, Kumar Rupak et al. (2016) highlighted the significant industrial importance of morpholine and its derivatives, suggesting their potential in developing therapeutics for a wide range of medical conditions due to their feasible physicochemical properties (Kumar Rupak, Vulichi, & Kapur, 2016).
Antioxidant Activity and Synthesis Methods
The antioxidant activities of morpholine derivatives have also been a subject of interest. Tapia Benavides & Rafael (2008) reported on the structural study and antioxidant activity of specific morpholine compounds, demonstrating their potential in this area (Tapia Benavides & Rafael, 2008). Palchykov & Chebanov (2019) reviewed recent advances in the synthesis of morpholines, indicating their wide applicability in natural products and biologically relevant compounds (Palchykov & Chebanov, 2019).
Anti-Cancer Potential
Recent studies have also explored the potential anti-cancer properties of morpholine derivatives. Kosmalski et al. (2022) investigated the cytotoxicity of oxime ethers containing morpholine against various cancer cell lines, identifying specific derivatives that showed promising antitumor activity (Kosmalski, Hetmann, Studzińska, Baumgart, Kupczyk, & Roszek, 2022).
Mécanisme D'action
Target of Action
Oximes in general are known to interact with acetylcholinesterase (ache), a key enzyme involved in nerve signal transmission .
Mode of Action
They do this by binding to the organophosphate moiety, thereby allowing AChE to resume its normal function .
Result of Action
If it acts similarly to other oximes, it may help restore normal nerve function by reactivating ache that has been inhibited by organophosphates .
Propriétés
IUPAC Name |
(NE)-N-(1-morpholin-4-ylpropan-2-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-7(8-10)6-9-2-4-11-5-3-9/h10H,2-6H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZSDLUYPFRZJB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

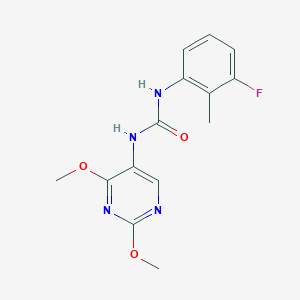
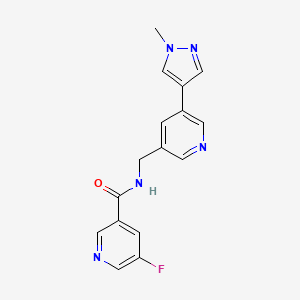
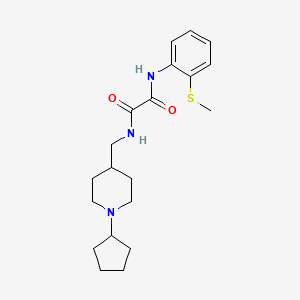
![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)
![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478795.png)
![1-[(2-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2478798.png)
![7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2478800.png)
![Methyl 3-[({4-[({[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}amino)methyl]piperidin-1-yl}carbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2478802.png)
![N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine](/img/structure/B2478803.png)
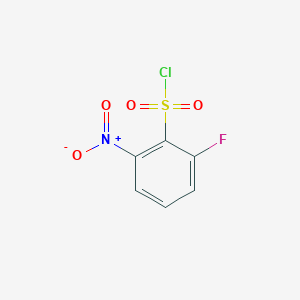
![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2478806.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)
![N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide](/img/structure/B2478809.png)